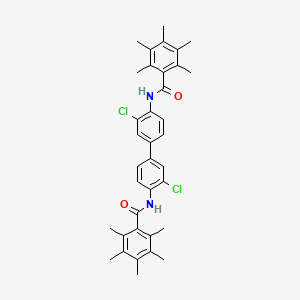![molecular formula C16H28ClNO B5116737 N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride](/img/structure/B5116737.png)
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, also known as IPPH, is a chemical compound that belongs to the family of phenethylamines. It is a synthetic stimulant that is commonly used in scientific research. IPPH is known for its ability to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders.
作用機序
The mechanism of action of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and attention.
Biochemical and Physiological Effects:
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and focus. It has also been shown to increase heart rate and blood pressure, which can be a concern for individuals with cardiovascular issues.
実験室実験の利点と制限
One advantage of using N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in lab experiments is its ability to increase focus and concentration, which can be useful in a variety of research studies. However, its effects on heart rate and blood pressure can be a limitation, particularly for studies involving cardiovascular function.
将来の方向性
There are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride. One area of interest is its potential use in the treatment of attention deficit disorders, such as ADHD. Researchers are also interested in studying the long-term effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride use, particularly in terms of its impact on cardiovascular health. Additionally, there is interest in exploring the potential use of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride in other areas, such as sports performance enhancement and cognitive enhancement for healthy individuals.
In conclusion, N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, or N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, is a synthetic stimulant that is commonly used in scientific research. It has been shown to increase focus and concentration, making it a popular choice for researchers studying cognitive function and attention deficit disorders. While it has a number of advantages for lab experiments, its effects on heart rate and blood pressure can be a limitation. Nonetheless, there are a number of future directions for research involving N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride, particularly in the areas of ADHD treatment, long-term effects, and potential use in sports performance enhancement and cognitive enhancement for healthy individuals.
合成法
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride is synthesized through a multi-step process that involves the reaction of 3-isopropylphenol with 3-chloropropylamine. The resulting intermediate is then reacted with butylamine to form the final product, which is purified and isolated as a hydrochloride salt.
科学的研究の応用
N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride has been used in a variety of scientific research studies, particularly in the field of neuroscience. It has been shown to increase dopamine levels in the brain, which can improve cognitive function and focus. Researchers have also studied the effects of N-[3-(3-isopropylphenoxy)propyl]-1-butanamine hydrochloride on attention deficit disorders, such as ADHD, and have found promising results.
特性
IUPAC Name |
N-[3-(3-propan-2-ylphenoxy)propyl]butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO.ClH/c1-4-5-10-17-11-7-12-18-16-9-6-8-15(13-16)14(2)3;/h6,8-9,13-14,17H,4-5,7,10-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWCMKMGXAXYSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC=CC(=C1)C(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2-[2-(mesityloxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5116674.png)
![N-[1-(1-adamantyl)-2-(dimethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B5116684.png)
![N-ethyl-2-methyl-N-{[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}-2-propen-1-amine](/img/structure/B5116694.png)
![N,N-diethyl-1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5116697.png)
![5-{5-[(benzyloxy)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5116705.png)
![(5-{3-ethoxy-4-[(2-thienylcarbonyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5116708.png)


![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5116724.png)
![3-{[(3R*,4R*)-4-(1-azepanyl)-3-hydroxy-1-piperidinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5116727.png)
![8-isobutyl-1,6,7-trimethyl-3-[2-(1-piperidinyl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5116740.png)
